molecular formula C69H110N16O26 B109575 ProsaptideTx14(A) CAS No. 196391-82-9

ProsaptideTx14(A)

Cat. No. B109575
M. Wt: 1579.7 g/mol
InChI Key: SMUKRAODILXPSW-SRWCCNGVSA-N
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Description

ProsaptideTx14(A) is a synthetic peptide that has been developed as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and metabolic disorders. It is derived from prosaposin and has been shown to prevent both large and small fiber deficits in streptozotocin diabetes .


Synthesis Analysis

The synthesis of ProsaptideTx14(A) involves the use of synthetic peptides derived from the active neurotrophic region in the amino-terminal portion of the saposin C domain . These peptides are biologically active and are named “prosaptides” .


Molecular Structure Analysis

The molecular formula of ProsaptideTx14(A) is C69H110N16O26 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The peptide is bound in an extended conformation through a channel defined by loops from the β sandwich .


Physical And Chemical Properties Analysis

The molecular weight of ProsaptideTx14(A) is 1579.8 . Other physical and chemical properties such as solubility, stability, and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

1. Nerve Regeneration and Protection

Prosaptide TX14(A) has shown significant promise in the field of nerve regeneration and protection. Research indicates that it enhances the expression of myelin constituents, which are crucial for the health and function of nerves. For instance, a study by Hiraiwa et al. (1999) demonstrated that TX14(A) increases the activity of enzymes involved in myelin synthesis in Schwann cells. Furthermore, it has been observed to induce morphological changes in these cells, indicative of improved nerve health.

2. Diabetes-Induced Nerve Damage

Prosaptide TX14(A) has been found to be effective in addressing nerve damage caused by diabetes. Jolivalt et al. (2008) noted that TX14(A) corrected thermal hypoalgesia and other nerve damage in diabetic rats Jolivalt et al. (2008). This suggests its potential for therapeutic use in diabetic neuropathy.

3. Signaling Pathways in Nerve Cells

The action of Prosaptide TX14(A) has been linked to specific signaling pathways in nerve cells. Hiraiwa et al. (1997) discovered that TX14(A) binds to a G-protein associated receptor, initiating a signaling cascade important for nerve function and health Hiraiwa et al. (1997).

4. Potential in Treating Central Nervous System Disorders

Research by Taylor et al. (2000) explored the stability and blood-brain barrier permeability of TX14(A), laying the groundwork for its potential use in treating central nervous system disorders Taylor et al. (2000).

5. Neuroprotective Properties

TX14(A) has shown neuroprotective properties in various studies. For example, Campana et al. (1998) demonstrated that it activates key pathways in Schwann cells essential for preventing cell death and promoting nerve health Campana et al. (1998).

6. Role in Neuropathic Pain and Allodynia

TX14(A) has been investigated for its potential in treating neuropathic pain and allodynia. Jolivalt et al. (2006) found that it alleviates tactile allodynia in various models of nerve injury, suggesting its use as a therapeutic agent for neuropathic pain Jolivalt et al. (2006).

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUKRAODILXPSW-SRWCCNGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H110N16O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prosaptide TX14(A)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AG Lu, DAC Otero, M Hiraiwa, JS O'Brien - Neuroreport, 2000 - journals.lww.com
Prosaposin (the precursor of saposins AD) has been identified as a neurotrophic factor in vitro and in vivo. In this study, a novel 11-mer retro-inverso peptidomimetic, Prosaptide D5, was …
Number of citations: 20 journals.lww.com
EM Taylor, DA Otero, WA Banks, JS O'Brien - Journal of Pharmacology and …, 2000 - ASPET
Prosaposin-derived peptides have been proposed as potential therapeutics for neurodegenerative diseases. Previously, we reported that the minimal length for bioactivity was 12 …
Number of citations: 25 jpet.aspetjournals.org

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